molecular formula C21H22N4OS B2548736 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 2034264-45-2

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No. B2548736
CAS RN: 2034264-45-2
M. Wt: 378.49
InChI Key: ZXRXJXKSPYUAJM-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a novel molecule that appears to be related to various triazole derivatives which have been synthesized and studied for their potential biological activities and structural properties. Triazole derivatives are known for their diverse pharmacological properties and are components of several compounds with significant biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of click chemistry, particularly the azide-alkyne cycloaddition reaction. This method is highly efficient and can be performed under mild conditions, providing good to excellent yields . The synthesis of 1,2,4-triazolo[1,5-a]pyridines, for example, has been achieved through a metal-free oxidative N-N bond formation, which is a novel strategy for constructing the triazole skeleton . Similarly, the synthesis of 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives has been reported, starting from 2-hydroxynicotinic acid and involving a propargylation step followed by a click cycloaddition reaction .

Molecular Structure Analysis

The molecular structure and crystallization behavior of triazole derivatives can be influenced by various functional groups attached to the core structure. The crystal structures of several triazole derivatives have been characterized, revealing consistent intermolecular contacts and packing arrangements. These structural features are crucial for the stability of the crystal structures and can be influenced by the presence of different substituents .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, depending on their functional groups. For instance, pyrrole derivatives have been synthesized through reactions involving phenyl thiourea, guanidine carbonate, urea, and thiourea, followed by cyclization with sulfur and iodine to yield phenothiazine-substituted pyrroles . These reactions demonstrate the versatility of triazole and pyrrole compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely. Factors such as intermolecular contacts, packing efficiency, and the presence of strong hydrogen-bonding groups can affect the melting points and stability of these compounds. The introduction of different functional groups can lead to a variety of supramolecular structures, which can be analyzed to understand their crystallization behavior and physical properties .

Scientific Research Applications

Synthesis and Characterization

  • The development of novel synthetic routes for heterocyclic compounds, including triazoles, demonstrates the versatility of these molecules in constructing complex structures. For instance, the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation highlights a method for crafting a triazole skeleton through direct metal-free oxidative N-N bond formation, offering high yields and short reaction times (Zisheng Zheng et al., 2014).

Catalysis

  • Triazole-based ligands have been utilized in catalytic applications, such as the half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands. These complexes exhibit catalytic oxidation of alcohols and transfer hydrogenation of ketones, showcasing the influence of the triazole nitrogen coordination on catalytic efficiency (Fariha Saleem et al., 2013).

Structural Analysis

  • The structural and properties study of 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives, combining pyrrole, 1,2,4-triazole, and indole units, emphasizes the search for substances with biological activity. The synthesis optimization and property studies lead to compounds that show potential for influencing kinase activity of anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase (A. S. Hotsulia, 2019).

Photophysical Properties

  • Investigation into luminescent properties of metal complexes with triazole ligands, like the synthesis and characterization of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands, reveals insights into their electronic structure, luminescent lifetimes, and potential applications in light-emitting devices (Baljinder S. Uppal et al., 2011).

properties

IUPAC Name

3-phenylsulfanyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(12-14-27-19-9-5-2-6-10-19)24-13-11-18(15-24)25-16-20(22-23-25)17-7-3-1-4-8-17/h1-10,16,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRXJXKSPYUAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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